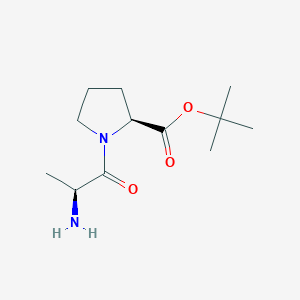

L-Alanyl-L-proline tert-Butyl Ester

説明

L-Alanyl-L-proline tert-Butyl Ester is a molecule that contains a total of 39 bonds. There are 17 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . The molecular weight of L-Alanyl-L-proline tert-Butyl Ester is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Physical And Chemical Properties Analysis

L-Alanyl-L-proline tert-Butyl Ester is a liquid that is clear and colorless to faint yellow . It should be stored at a temperature of 2-8°C .科学的研究の応用

Clinical Nutrition

L-Alanyl-L-proline tert-Butyl Ester: is a precursor for the synthesis of L-Alanyl-L-glutamine , which has significant potential in clinical nutrition . This dipeptide is more stable than glutamine alone and is used in clinical settings to support patients with trauma, infection, or those undergoing surgery. It serves as a key nitrogen carrier and contributes to protein synthesis, immune function, and gastrointestinal health.

Biocatalysis

The compound is utilized in biocatalytic processes to produce dipeptides using immobilized enzymes or whole-cell biocatalysts . This green chemistry approach is more sustainable and avoids the use of harsh chemicals and conditions often required in traditional synthesis methods.

Pharmaceutical Research

In pharmaceutical research, L-Alanyl-L-proline tert-Butyl Ester is involved in the synthesis of metabolites for drug discovery and development . It’s used to create analogs and derivatives that can be tested for therapeutic activity, pharmacokinetics, and metabolism.

Metabolomics

This compound is also relevant in metabolomics, where it’s used as a standard or reference compound in mass spectrometry studies to identify and quantify metabolites in biological samples . This aids in understanding disease mechanisms and discovering biomarkers for diagnosis and treatment.

Peptide Synthesis

L-Alanyl-L-proline tert-Butyl Ester: serves as a building block in peptide synthesis . It’s used to create peptides with specific sequences that can mimic natural peptides or create new ones with desired biological activities.

Enzyme Inhibition Studies

Researchers use this compound in enzyme inhibition studies to explore the mechanism of action of enzymes and to design inhibitors that can regulate enzyme activity . This has implications for treating diseases where enzyme activity is dysregulated.

Safety and Hazards

L-Proline t-butyl ester, a similar compound, has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation and is harmful if swallowed. It can cause serious eye damage and skin irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

作用機序

Pharmacokinetics

It is soluble in Chloroform, Ethyl Acetate, and Methanol , which suggests it may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of L-Alanyl-L-proline tert-Butyl Ester. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20° C . Other factors such as pH and the presence of other substances could also influence its action and efficacy. More research is needed to understand these influences.

特性

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSXPOJLIUVKT-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513504 | |

| Record name | tert-Butyl L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanyl-L-proline tert-Butyl Ester | |

CAS RN |

29375-30-2 | |

| Record name | tert-Butyl L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)